(2-Chloropyrimidin-5-yl)methanamine hydrochloride
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Overview
Description
(2-Chloropyrimidin-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C5H7Cl2N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is often used as a building block in the synthesis of various pharmaceuticals and agrochemicals due to its reactive amine and chloro substituents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloropyrimidin-5-yl)methanamine hydrochloride typically involves the chlorination of pyrimidine derivatives followed by amination. One common method includes the reaction of 2-chloropyrimidine with formaldehyde and ammonia under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination and amination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
(2-Chloropyrimidin-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The amine group can be oxidized to form imines or reduced to form secondary amines.
Condensation reactions: The compound can participate in condensation reactions with carbonyl compounds to form Schiff bases.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, alkoxides
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Condensation agents: Aldehydes, ketones
Major Products Formed
The major products formed from these reactions include substituted pyrimidines, imines, and Schiff bases, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
(2-Chloropyrimidin-5-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Chloropyrimidin-5-yl)methanamine hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, inhibiting their activity. Additionally, the chloro group can participate in halogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
(2-Chloropyridin-4-yl)methanamine hydrochloride: Similar structure but with a pyridine ring instead of a pyrimidine ring.
(5-Chloropyrimidin-2-yl)methanamine hydrochloride: Similar structure but with the chloro and amine groups at different positions on the pyrimidine ring.
Uniqueness
(2-Chloropyrimidin-5-yl)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and binding properties. This makes it particularly valuable in the synthesis of certain pharmaceuticals and agrochemicals where precise molecular interactions are required .
Biological Activity
(2-Chloropyrimidin-5-yl)methanamine hydrochloride is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.
- Molecular Formula : C5H7ClN3
- Molecular Weight : 162.58 g/mol
- Structure : The compound features a pyrimidine ring with a chloro substituent at the 2-position and an amine group at the 5-position.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, inhibiting their activity. Additionally, the chloro group may participate in halogen bonding, enhancing the compound's binding affinity to its targets.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. For instance, derivatives of this compound have been shown to inhibit tumor growth in various cancer models. In a study involving hexamethylene amiloride derivatives, it was reported that certain compounds demonstrated in vitro and in vivo anticancer activities, delaying primary tumor growth and enhancing thermosensitivity in mammary carcinoma cells .
Anti-inflammatory Effects
Pyrimidine derivatives, including this compound, have been evaluated for their anti-inflammatory properties. In particular, studies have shown that these compounds can suppress COX-2 activity effectively. For example, two related compounds displayed IC50 values against COX-2 inhibition comparable to the standard drug celecoxib (IC50 = 0.04 μmol) .
Kinase Inhibition
The compound has also been investigated for its kinase inhibitory activities. Certain derivatives demonstrated potent inhibitory effects against Mer and c-Met kinases, with IC50 values ranging from 7.1 to 18.5 nM . This suggests potential applications in targeted cancer therapies.
Case Studies
- Anticancer Study : A study on hexamethylene amiloride derivatives showed that one derivative significantly suppressed the engraftment of sorafenib-resistant acute myeloid leukemia cells in mice .
- Anti-inflammatory Research : In a carrageenan-induced paw edema model, pyrimidine derivatives showed effective anti-inflammatory activity comparable to indomethacin, with ED50 values indicating strong efficacy .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural modifications. The presence of electron-donating groups enhances its potency against various biological targets. For instance:
Compound | Target | IC50 Value (nM) |
---|---|---|
14a | Mer | 7.9 |
14b | Mer | 9.4 |
14g | Mer | 7.1 |
18c | c-Met | 33.6 |
This table summarizes the inhibitory activities of selected derivatives against specific kinases, highlighting the importance of structural modifications for enhancing biological activity .
Properties
IUPAC Name |
(2-chloropyrimidin-5-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3.ClH/c6-5-8-2-4(1-7)3-9-5;/h2-3H,1,7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQCTDJKUCONRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Cl)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289191-99-6 |
Source
|
Record name | (2-chloropyrimidin-5-yl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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